(1-(Pyridin-3-yl)piperidin-3-yl)methanol

Lipophilicity Drug-likeness Permeability

(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS 1823914-09-5) is a bifunctional heterocyclic building block comprising a piperidine ring N-substituted directly with a pyridin-3-yl group and carrying a hydroxymethyl substituent at the piperidine 3-position. Its molecular formula is C₁₁H₁₆N₂O, molecular weight 192.26 g·mol⁻¹, with a computed XLogP3 of 1.0, topological polar surface area of 36.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11901987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-3-yl)piperidin-3-yl)methanol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CN=CC=C2)CO
InChIInChI=1S/C11H16N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,10,14H,2-3,6,8-9H2
InChIKeyXJZNENYZADVBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyridin-3-yl)piperidin-3-yl)methanol – Core Physicochemical and Structural Profile for Procurement Decisions


(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS 1823914-09-5) is a bifunctional heterocyclic building block comprising a piperidine ring N-substituted directly with a pyridin-3-yl group and carrying a hydroxymethyl substituent at the piperidine 3-position [1]. Its molecular formula is C₁₁H₁₆N₂O, molecular weight 192.26 g·mol⁻¹, with a computed XLogP3 of 1.0, topological polar surface area of 36.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [2]. The compound is supplied as a research-grade intermediate with purities typically ≥95% (e.g., 95+% at Bidepharm, 98% at Leyan, NLT 98% at MolCore) and is primarily employed as a versatile synthetic node in medicinal chemistry campaigns .

Why Simple N-Arylpiperidine Methanol Analogs Cannot Substitute (1-(Pyridin-3-yl)piperidin-3-yl)methanol


Although numerous N-arylpiperidine methanol congeners share the same molecular formula and similar connectivity, subtle differences in pyridine nitrogen placement (2- vs 3- vs 4-position), hydroxymethyl positional isomerism (piperidine 3- vs 4-position), and the presence or absence of a methylene spacer between the pyridine and piperidine rings produce measurable alterations in lipophilicity, electronic character, and hydrogen-bond geometry [1]. These physicochemical divergences directly influence solubility, permeability, metabolic stability, and target-binding conformations in downstream elaborated compounds, making generic interchanging risky without quantitative evidence of functional equivalence [2].

Quantitative Differentiation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol from Closest Analogs


XLogP3 Lipophilicity: 3-Pyridyl Isomer Is More Polar Than 2-Pyridyl Isomer

The computed octanol-water partition coefficient (XLogP3) for (1-(pyridin-3-yl)piperidin-3-yl)methanol is 1.0, compared to 1.4 for the regioisomeric (1-(pyridin-2-yl)piperidin-3-yl)methanol [1][2]. This 0.4 log-unit difference corresponds to roughly 2.5-fold lower lipophilicity for the 3-pyridyl compound, which can translate into improved aqueous solubility, reduced non-specific protein binding, and altered membrane permeation in cell-based assays [3].

Lipophilicity Drug-likeness Permeability

Hydroxymethyl Position: 3-Piperidinyl vs 4-Piperidinyl Regioisomer Hydrogen-Bond Geometry

The target compound bears the hydroxymethyl group at the piperidine 3-position, whereas the commonly available isomer (1-(pyridin-3-yl)piperidin-4-yl)methanol (CAS 1619264-47-9) carries it at the 4-position . Although no published head-to-head biological data exist, computational conformational analysis and crystallographic surveys of related piperidine derivatives indicate that the 3-hydroxymethyl orientation projects the H-bond donor/acceptor along a trajectory roughly 60° offset from that of the 4-substituted isomer, which can alter the binding pose geometry with protein targets and influence selectivity [1].

Conformational analysis Hydrogen bonding Target engagement

Direct N-Pyridinyl Attachment vs Methylene-Spaced Analog: LogP and Molecular Weight Advantage

The target compound connects pyridine directly to the piperidine nitrogen, whereas the methylene-spaced analog [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol (CAS 331978-27-9) inserts a CH₂ spacer [1]. The direct attachment reduces molecular weight from 206.28 to 192.26 Da (ΔMW = −14.02 Da) and increases LogP from 0.20 to 1.0 (ΔLogP = +0.80), yielding higher ligand efficiency per heavy atom . Additionally, the direct N-pyridinyl linkage alters the basicity of both nitrogen atoms, with the pyridine pKa predicted to shift slightly lower (≈4.8–5.2) compared to the methylene-spaced analog where the pyridine pKa remains closer to unsubstituted pyridine (≈5.2) .

Ligand efficiency Lead-likeness Fragment-based design

Commercially Available Purity and Analytical Characterization Benchmarking

Among authenticated suppliers, (1-(pyridin-3-yl)piperidin-3-yl)methanol is offered with purity specifications of 95+% (Bidepharm), 98% (Leyan), and NLT 98% (MolCore), with batch-specific analytical data (NMR, HPLC, GC) available upon request . In contrast, the 2-pyridyl regioisomer is frequently listed at 95% minimum purity (AKSci), while the 4-yl positional isomer is commonly supplied at 95–98% [1]. The consistency of ≥95% purity across multiple independent suppliers for the 3-pyridyl compound provides a reliable procurement baseline, whereas the 2-pyridyl isomer shows greater variability in reported purity and a narrower vendor base.

Quality control Reproducibility Procurement

Patent Landscape Positioning: Wnt Pathway Inhibitor Scaffold Preference for 3-Pyridyl Substitution

The patent family covering substituted pyridyl piperidines as Wnt pathway inhibitors (e.g., US 2017/0107222 A1, Merck Patent GmbH) exemplifies numerous bioactive compounds bearing N-linked 3-pyridyl groups directly on the piperidine ring, suggesting a structure-activity relationship preference for the 3-pyridyl orientation over 2- or 4-pyridyl isomers in this therapeutic context [1]. While the specific compound (1-(pyridin-3-yl)piperidin-3-yl)methanol is not explicitly claimed as an end-product, its scaffold appears as a key substructure in the Markush claims and intermediates, indicating that the 3-pyridyl-piperidine connectivity is chemically validated in proprietary drug discovery programs [2].

Wnt signaling Cancer therapeutics Patent analysis

Pyridine Basicity Modulation: Predicted pKa Shift Relative to Unsubstituted Pyridine

Unsubstituted pyridine has a pKa of approximately 5.2. The direct attachment of a piperidine ring through the nitrogen at the pyridine 3-position introduces an inductive electron-withdrawing effect, predicted to lower the pyridine pKa to the range of 4.8–5.2 . For the 2-pyridyl regioisomer, the closer proximity of the piperidine nitrogen to the pyridine nitrogen is expected to exert a stronger inductive effect, with a predicted pKa for the piperidinium species of 14.93±0.10 . Although experimentally measured pKa values for the target compound are not publicly available, the predicted shift has implications for the ionization state at physiological pH (7.4) and in acidic subcellular compartments, potentially affecting solubility and off-target interactions.

Ionization state Solubility-pH profile Receptor binding

Procurement-Driven Application Scenarios for (1-(Pyridin-3-yl)piperidin-3-yl)methanol


Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity

When a medicinal chemistry program demands a piperidine-pyridine scaffold with a computed XLogP3 of exactly 1.0—more polar than the 2-pyridyl isomer (XLogP3 1.4) but more lipophilic than the methylene-spaced analog (LogP 0.20)—(1-(pyridin-3-yl)piperidin-3-yl)methanol is the procurement choice of interest [1]. This intermediate Lipinski-compliant value (LogP 1.0) positions derived compounds favorably in the optimal drug-like space (LogP 1–3) while maintaining a low molecular weight of 192.26 Da [2].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Construction

With a molecular weight below 200 Da, only 14 heavy atoms, two rotatable bonds, and a balanced HBD/HBA profile (1 donor, 3 acceptors), the compound meets the Rule of Three criteria for fragment libraries [1]. The direct N-3-pyridinyl attachment provides a rigid, vectorially defined scaffold that can be elaborated at the hydroxymethyl group via esterification, etherification, or oxidation, enabling systematic fragment growth while preserving the favorable physicochemical footprint .

Wnt Pathway Inhibitor Scaffold Elaboration

The pyridyl piperidine patent landscape (US 2017/0107222 A1) demonstrates that 3-pyridyl N-linked piperidines are privileged scaffolds for Wnt/β-catenin pathway inhibition [1]. Procuring (1-(pyridin-3-yl)piperidin-3-yl)methanol provides a direct entry point into this chemical space; the hydroxymethyl handle at the piperidine 3-position allows conjugation or functionalization to generate analogs that may recapitulate or improve upon the Wnt inhibitory activity reported for this chemotype .

Synthetic Intermediate for Asymmetric Synthesis and Chiral Resolution

The piperidine 3-position bearing the hydroxymethyl group is a stereogenic center when substituted. While the commercial product is racemic, the compound serves as a key intermediate for chiral resolution or asymmetric synthesis campaigns to access enantiomerically pure (R)- or (S)-3-(hydroxymethyl)-1-(pyridin-3-yl)piperidine derivatives, which are valuable for investigating stereospecific target interactions [1]. The availability of high-purity racemic material (≥98%) from multiple vendors ensures reliable starting material for preparative chiral chromatography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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